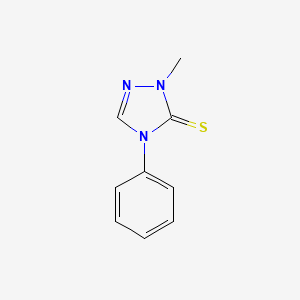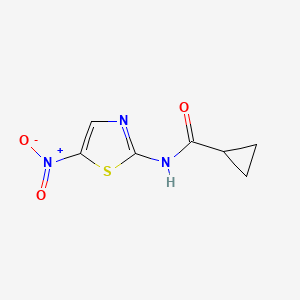![molecular formula C16H16N2O3S B2629407 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090785-43-5](/img/structure/B2629407.png)
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a benzodioxin ring fused with a pyridine carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Attachment of the Pyridine Ring: The benzodioxin intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine-3-carboxamide, in the presence of a base like potassium carbonate.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzodioxin derivatives.
Aplicaciones Científicas De Investigación
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the pyridine carboxamide moiety can form hydrogen bonds with active site residues. The methylsulfanyl group may enhance lipophilicity, aiding in membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and other applications.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22-16-12(5-4-8-17-16)15(19)18-9-11-10-20-13-6-2-3-7-14(13)21-11/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGUYAMHWJNTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)


![2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2629331.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)
![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2629334.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2629337.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2629344.png)
